5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II) (CAS: 14172-91-9), commonly known as CuTPP, is a stable metalloporphyrin complex characterized by its d9 Cu(II) center and robust tetraphenylporphyrin macrocycle. In industrial and advanced laboratory procurement, CuTPP is primarily sourced for its high thermal stability during vacuum deposition, its distinct non-π-stacking behavior in polymer matrices, and its tunable redox properties. Unlike diamagnetic zinc or free-base analogs, the paramagnetic copper center quenches native fluorescence but provides distinct electrocatalytic activity and charge-transport characteristics, making it a critical precursor for organic electronics, gas sensing arrays, and heterogeneous electrocatalysis [1].
Substituting CuTPP with other metalloporphyrins (such as ZnTPP or CoTPP) or the free-base H2TPP fundamentally alters thin-film processability and electrochemical performance. For example, ZnTPP and H2TPP are prone to strong intermolecular π-stacking, which can drastically alter the morphology and conductance of functionalized polymer films, whereas CuTPP resists this stacking [1]. Thermally, CuTPP withstands high-temperature resistive thermal evaporation (RTE) at 345 °C without macrocycle degradation, whereas less stable analogs may decompose or debrominate during organic molecular beam deposition [2]. Furthermore, the specific electronegativity of the Cu(II) center shifts the oxidation potential positively compared to CoTPP, meaning that substituting the metal center will completely misalign the energy levels in charge-transport layers or electrocatalytic systems [3].
CuTPP demonstrates high thermal stability under vacuum deposition conditions, a critical requirement for manufacturing uniform thin-film devices. During resistive thermal evaporation (RTE), CuTPP can be deposited at a crucible temperature of 345 °C (at a rate of 0.17 Å/s) while completely retaining its characteristic Soret (400–450 nm) and Q-bands (500–650 nm) without degradation[1]. In contrast, free-base H2TPP sublimates at lower temperatures (~295 °C) and lacks the metal-induced structural rigidity, making CuTPP a more reliable choice for high-temperature processing environments[2].
| Evidence Dimension | Crucible sublimation temperature for stable thin-film deposition |
| Target Compound Data | CuTPP (345 °C) |
| Comparator Or Baseline | H2TPP (~295 °C) |
| Quantified Difference | 50 °C higher thermal processing window for CuTPP without optical band degradation. |
| Conditions | Vacuum thermal evaporation (2 × 10^-6 mbar) onto solid substrates. |
Ensures that the porphyrin macrocycle survives high-temperature vacuum deposition intact, which is mandatory for scalable OLED and organic photovoltaic manufacturing.
The coordination geometry of the Cu(II) center in CuTPP prevents the strong intermolecular π-stacking typically observed in other porphyrins. Spectroelectrochemical and conductance profiling of metalloporphyrin-functionalized conducting polymers reveals that ZnTPP and H2TPP readily π-stack, whereas CuTPP (and CoTPP) do not[1]. This lack of stacking in CuTPP prevents aggregation-induced morphological changes in polymer networks, ensuring more uniform distribution of active sites in heterogeneous matrices.
| Evidence Dimension | Intermolecular π-stacking in polymer films |
| Target Compound Data | CuTPP (Does not π-stack) |
| Comparator Or Baseline | ZnTPP and H2TPP (Exhibit strong π-stacking) |
| Quantified Difference | Binary behavioral shift (non-stacking vs. stacking) in functionalized conducting polymers. |
| Conditions | Post-polymerization metalation and conductance profiling in pEPE-TPP matrices. |
Critical for formulating conducting polymers or sensor matrices where porphyrin aggregation must be avoided to maintain consistent active-site availability.
In electrocatalytic applications such as the hydrogen evolution reaction (HER), the choice of metal center dictates the catalytic current response to substrate concentration. Linear sweep voltammetry demonstrates that CuTPP produces a continuous, scalable increase in catalytic current as the concentration of benzoic acid increases [1]. In direct contrast, the catalytic current for FeTPP stagnates at low acid concentrations, bottlenecking the reaction rate.
| Evidence Dimension | Catalytic current response to acid concentration |
| Target Compound Data | CuTPP (Continuous linear increase) |
| Comparator Or Baseline | FeTPP (Stagnates at low concentrations) |
| Quantified Difference | Uncapped vs. capped catalytic current scaling with proton source concentration. |
| Conditions | Linear sweep voltammetry (LSV) in the presence of increasing benzoic acid concentrations. |
Allows industrial and research buyers to scale HER electrocatalysis efficiently without the kinetic bottlenecks experienced by iron-based porphyrins.
The oxidation potential of metalloporphyrins is strictly governed by the electronegativity of the central metal, which is crucial for energy level alignment in optoelectronics. CuTPP (Cu electronegativity = 1.90) exhibits a significantly more positive oxidation potential compared to CoTPP (Co = 1.88) and ZnTPP (Zn = 1.65), which shifts negatively [1]. This precise positive shift makes CuTPP uniquely suited for applications requiring a higher barrier to oxidation or specific HOMO/LUMO matching that cobalt or zinc analogs cannot provide.
| Evidence Dimension | Oxidation potential shift based on metal electronegativity |
| Target Compound Data | CuTPP (Electronegativity 1.90, positive potential shift) |
| Comparator Or Baseline | ZnTPP (Electronegativity 1.65, negative potential shift) |
| Quantified Difference | Measurable positive shift in oxidation potential directly correlated to the 0.25 difference in Pauling electronegativity. |
| Conditions | Interfacial consecutive multistep electron transfer assays. |
Provides a predictable and stable energy level for charge transport layers, preventing premature oxidation in electronic devices.
Due to its ability to withstand resistive thermal evaporation at 345 °C without degrading its Soret or Q-bands, CuTPP is an optimal precursor for thin-film deposition in organic light-emitting diodes and organic photovoltaics. Its thermal robustness ensures high-purity, defect-free layers compared to free-base porphyrins [1].
CuTPP's ability to maintain a continuous increase in catalytic current with rising acid concentrations makes it highly effective for scalable HER applications. It is particularly valuable when incorporated into conducting redox polymers where sustained catalytic turnover is required without the stagnation seen in FeTPP [2].
Because CuTPP resists the strong π-stacking characteristic of ZnTPP and H2TPP, it is the preferred dopant or functional group for conducting polymers and gas sensing arrays (e.g., VOC or NO2 sensors) where aggregation would otherwise reduce the electroactive surface area or alter the film's conductance profile [3].